Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl group, a benzyl group substituted with a dioxaborolane moiety, and a carbamic acid tert-butyl ester group. Its molecular formula is C19H32BN3O4, and it is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The dioxaborolane moiety is particularly important in this context, as it can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable as an intermediate in organic synthesis and as a tool in scientific research .
Properties
Molecular Formula |
C22H34BNO4 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24(18-9-8-10-18)15-16-11-13-17(14-12-16)23-27-21(4,5)22(6,7)28-23/h11-14,18H,8-10,15H2,1-7H3 |
InChI Key |
HAVSVPHRUOSGOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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